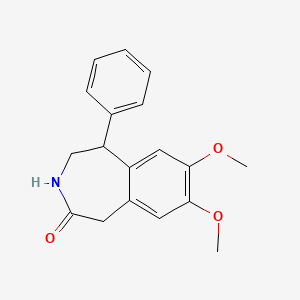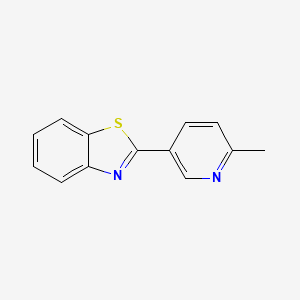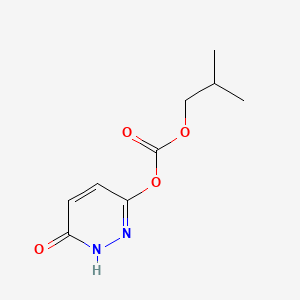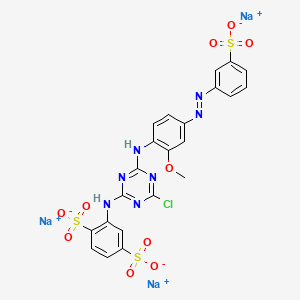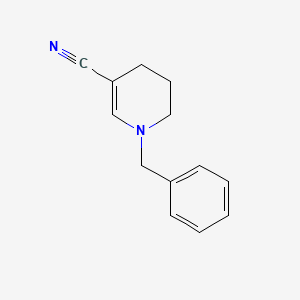![molecular formula C17H16Cl2O2 B14453397 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene CAS No. 74706-18-6](/img/structure/B14453397.png)
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dichlorinated pentenyl group attached to a phenoxybenzene moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene typically involves the reaction of 5,5-dichloropent-4-en-1-ol with 4-phenoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the ether linkage between the two reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or chlorinated groups.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or dechlorinated products.
Substitution: Formation of substituted phenoxybenzene derivatives.
Scientific Research Applications
1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,5-Dichloropent-1-ene: Shares the dichlorinated pentenyl group but lacks the phenoxybenzene moiety.
(E)-prop-1-en-1-ylbenzene: Contains a similar enyl group but differs in the overall structure and functional groups.
Uniqueness: 1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-phenoxybenzene is unique due to its combination of a dichlorinated pentenyl group and a phenoxybenzene moiety. This structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
CAS No. |
74706-18-6 |
|---|---|
Molecular Formula |
C17H16Cl2O2 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
1-(5,5-dichloropent-4-enoxy)-4-phenoxybenzene |
InChI |
InChI=1S/C17H16Cl2O2/c18-17(19)8-4-5-13-20-14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-3,6-12H,4-5,13H2 |
InChI Key |
BYBDXJRBVAZYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCC=C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)
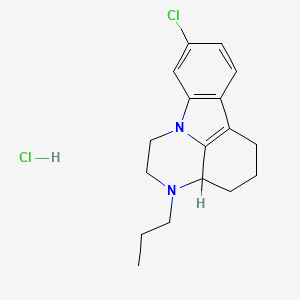
![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
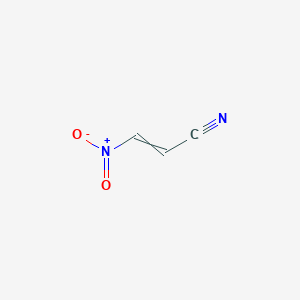
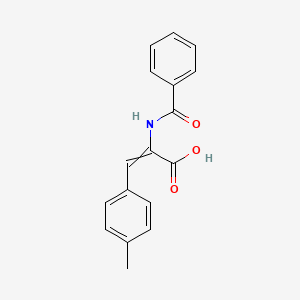
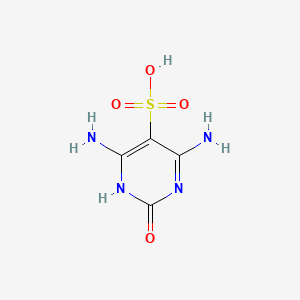
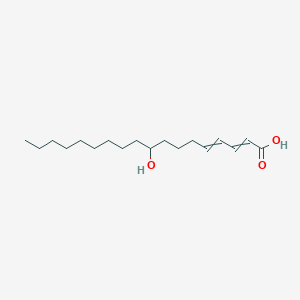
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
